molecular formula C14H11BrN2OS B2384231 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone CAS No. 866134-30-7

1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone

Cat. No. B2384231
CAS RN: 866134-30-7
M. Wt: 335.22
InChI Key: WFYDSFZCRJLZKS-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 866134-30-7, is a solid substance with a molecular weight of 335.22 . Its IUPAC name is 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a solid . The compound’s molecular formula is C14H11BrN2OS .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound’s cytotoxicity has been investigated on human tumor cell lines. Specifically, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells . Further research in this area could explore its potential as an antitumor agent.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which share some similarities with thiazoles, are known for their antileishmanial and antimalarial effects . Considering the structural overlap, exploring this compound’s activity against protozoan parasites could be worthwhile.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Mode of Action

It belongs to the class of imidazo[2,1-b]thiazoles, which are known to interact with various biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Imidazo[2,1-b]thiazoles have been shown to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It is a solid compound with a molecular weight of 335.22 g/mol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other imidazo[2,1-b]thiazoles, it may have potential analgesic and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solid form and melting point of 183°C suggest that it may be stable under normal physiological conditions

properties

IUPAC Name

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDSFZCRJLZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone

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